

N-Benzyl Paroxetine-d6: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl paroxetine-d6*

Cat. No.: *B15582298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **N-Benzyl paroxetine-d6**, a deuterated analogue of a paroxetine impurity. Due to its niche nature, **N-Benzyl paroxetine-d6** is not readily available as a stock item from major chemical suppliers. However, this guide outlines the pathways to procure this compound through custom synthesis and details the expected purity and analytical methodologies based on closely related analogues.

Commercial Availability

Direct searches for **N-Benzyl paroxetine-d6** from chemical suppliers do not yield off-the-shelf products. The synthesis of such a specific deuterated compound typically requires a custom synthesis request. Several companies specialize in stable isotope labeling and can synthesize **N-Benzyl paroxetine-d6** on demand.

Potential Custom Synthesis Providers:

- BOC Sciences
- Simson Pharma Limited
- MedchemExpress
- Pharmaffiliates

While **N-Benzyl paroxetine-d6** requires custom synthesis, other deuterated analogues of paroxetine and its precursors are commercially available and can serve as useful reference materials.

Commercially Available Deuterated Analogues

For researchers interested in related compounds, the following deuterated paroxetine analogues are available from various suppliers.

Compound Name	CAS Number	Molecular Formula	Notes
trans N-Benzyl Paroxetine-d4	1217614-37-3	C ₂₆ H ₂₂ D ₄ FNO ₃	Deuterium labels on the phenyl group of the N-benzyl substituent.
Paroxetine-d4 HCl	Not specified	C ₁₉ H ₁₆ D ₄ CIFNO ₃	Deuterium labels on the piperidine ring.
Paroxetine-d6 HCl	Not specified	C ₁₉ H ₁₅ D ₆ CIFNO ₃	Deuterium labels on the piperidine ring and the methylene bridge.
PAROXETINE MALEATE-D6	1435728-64-5	C ₂₃ H ₂₀ D ₆ FNO ₇	Purity specified as 95% by HPLC; 98% atom D. [1]
Paroxetine-d2 (CTP 347)	923932-43-8	C ₁₉ H ₁₈ D ₂ FNO ₃	A selectively deuterated analogue of paroxetine. [2] [3]

Purity and Characterization

The purity of a custom-synthesized batch of **N-Benzyl paroxetine-d6** would be established using a combination of analytical techniques. Based on the data available for related paroxetine impurities and deuterated analogues, a high level of chemical and isotopic purity can be expected.

Expected Purity Specifications

Parameter	Specification	Method
Chemical Purity	>95%	HPLC
Isotopic Enrichment	≥98%	Mass Spectrometry, NMR
Structural Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry

Analytical Methodologies

A comprehensive analysis of **N-Benzyl paroxetine-d6** would involve the following techniques to ensure its identity, purity, and quality.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for determining chemical purity. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) would be employed.[4] Detection is typically carried out using a PDA detector.
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the isotopic enrichment of the deuterated compound. Techniques such as LC-MS/MS can provide high sensitivity and selectivity.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. For a deuterated compound, the absence of signals at the deuterated positions in the ¹H NMR spectrum and the presence of characteristic signals in the deuterium NMR spectrum would confirm the location of the deuterium labels.
- Certificate of Analysis (CoA): A reputable supplier will provide a comprehensive Certificate of Analysis detailing the results of all quality control tests performed on the synthesized compound.

Experimental Protocols

While a specific protocol for the synthesis of **N-Benzyl paroxetine-d6** is not publicly available, it can be adapted from established synthetic routes for N-Benzyl paroxetine and other paroxetine derivatives. The key modification would be the use of a deuterated benzylating agent.

Proposed Synthesis of N-Benzyl paroxetine-d6

The synthesis would likely involve the N-benzylation of a suitable paroxetine precursor. A plausible route is the reaction of paroxetine with a deuterated benzyl halide.

Reaction Scheme:

Paroxetine + Benzyl-d7 bromide → N-Benzyl-d7 paroxetine

Materials:

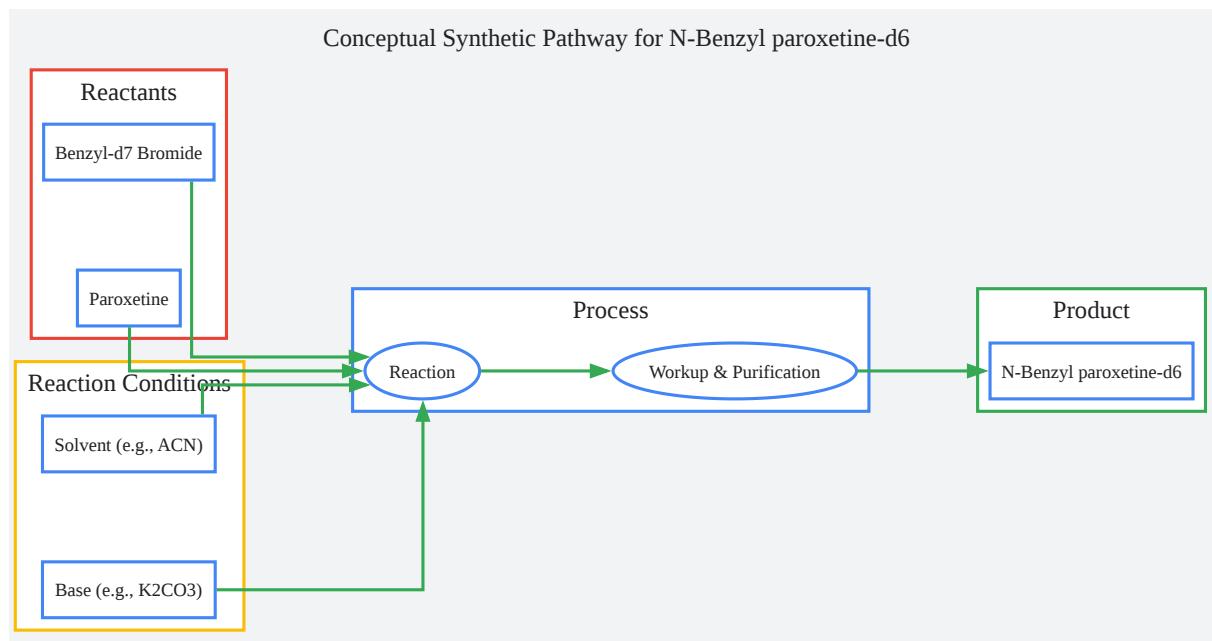
- Paroxetine
- Benzyl-d7 bromide (or another suitable deuterated benzylating agent)
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

- Dissolve paroxetine in the chosen solvent.
- Add the base to the reaction mixture.
- Add Benzyl-d7 bromide to the mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, the reaction mixture would be worked up by extraction and washing.
- The crude product would be purified by column chromatography to yield **N-Benzyl paroxetine-d6**.

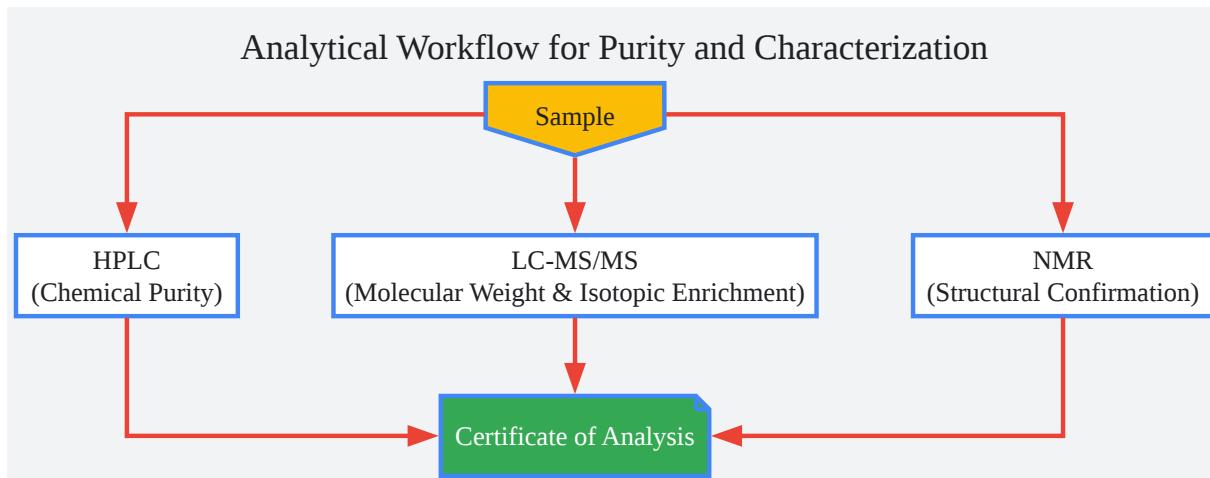
Visualizations

The following diagrams illustrate the conceptual synthetic pathway and a typical analytical workflow for **N-Benzyl paroxetine-d6**.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway for **N-Benzyl paroxetine-d6**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for purity and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phmethods.net [phmethods.net]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- To cite this document: BenchChem. [N-Benzyl Paroxetine-d6: A Technical Guide to Commercial Availability and Purity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15582298#commercial-availability-and-purity-of-n-benzyl-paroxetine-d6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com